N-acetyl-D-proline
Overview
Description
“N-acetyl-D-proline” belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) .
Synthesis Analysis
The synthesis of N-acetyl-D-proline involves the stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features . The smallest ring motif that can be incorporated in a natural amino acid is the cyclopropane ring . The practice of ring constraint in the field of amino acids and peptides is an important strategy in the design of peptidomimetics and related motifs intended to improve biological activity without compromising the inherent properties of the original substrate .
Molecular Structure Analysis
The structure of N-acetyl-D-proline has been studied using X-ray diffraction . The structure of N-acetyl-D-proline bound to serum amyloid P component has been deposited in the Protein Data Bank . Crystal structures of N-acetylated proline and homologs with four- and six-membered rings were obtained and compared .
Chemical Reactions Analysis
N-acetyl-D-proline is involved in various chemical reactions. For instance, it has been used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Physical And Chemical Properties Analysis
N-acetyl-D-proline is a small molecule with a chemical formula of C7H11NO3 . Its average weight is 157.1671 and its monoisotopic weight is 157.073893223 . It is stable under normal conditions .
Scientific Research Applications
1. Microbial Production of N-acetyl cis-4-hydroxy-l-proline
- Summary of Application: The proline analogue cis-4-hydroxy-l-proline (CHOP), which inhibits the biosynthesis of collagen, has been clinically evaluated as an anticancer drug . To promote CHOP’s retention in blood and/or to decrease its toxicity, N-acetylation of CHOP might be a novel approach as a prodrug .
- Methods of Application: The study achieved the microbial production of N-acetyl CHOP from l-proline by coexpression of l-proline cis-4-hydroxylases converting l-proline into CHOP (SmP4H) from the Rhizobium Sinorhizobium meliloti and N-acetyltransferase converting CHOP into N-acetyl CHOP (Mpr1) from the yeast Saccharomyces cerevisiae .
- Results or Outcomes: The highest yield of N-acetyl CHOP was achieved at 42 h cultivation in the optimized medium . Five unknown compounds were detected in the total protein reaction, probably due to the degradation of N-acetyl CHOP .
2. Chitooligosaccharide and Proline Metabolism
- Summary of Application: Chitooligosaccharide (COS) has been reported as an elicitor of plant immunity that can improve plant seedling tolerance to cold stress . COS could increase contents of proline and glutamate in the seedlings .
- Methods of Application: The study involved treating rice seedlings with COS and observing the effects on proline metabolism and cold stress tolerance .
- Results or Outcomes: COS significantly induced the transcripts of the key genes associated with the glutamate and proline biosynthesis pathway during cold stress . This indicates that COS enhanced seedling growth and cold tolerance in rice may be caused by the osmotic regulation through the accumulations of glutamate and proline to provide significant osmo-protection .
3. Microbial Proline Racemase–Proline Dehydrogenase Cascade
- Summary of Application: An efficient proline racemase–proline dehydrogenase cascade was developed for the enantioselective production of d-proline . d-proline and N-boc-5-hydroxy-l-proline are key chiral intermediates in the production of eletriptan and saxagliptin, respectively .
- Methods of Application: The study involved the racemization of l-proline to dl-proline and the enantioselective dehydrogenation of l-proline in DL-proline . The racemization of l-proline to dl-proline used an engineered proline racemase (ProR). l-proline up to 1000 g/L could be racemized to dl-proline with 1 g/L of wet Escherichia coli cells expressing ProR within 48 h .
- Results or Outcomes: Using a cell-recycling strategy, d-proline was obtained in 45.7% yield with an enantiomeric excess of 99.6% . N-boc-5-hydroxy-l-proline was also synthesized from l-glutamate semialdehyde, a dehydrogenated product of l-proline, in a 16.7% yield .
4. Properties, Metabolisms, and Applications of l-Proline Analogues
- Summary of Application: l-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also useful compounds for industrial use .
- Methods of Application: The study involved the use of l-proline analogues to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
- Results or Outcomes: The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells .
5. Microbial Proline Racemase–Proline Dehydrogenase Cascade
- Summary of Application: An efficient proline racemase–proline dehydrogenase cascade was developed for the enantioselective production of d-proline . d-proline and N-boc-5-hydroxy-l-proline are key chiral intermediates in the production of eletriptan and saxagliptin, respectively .
- Methods of Application: The study involved the racemization of l-proline to dl-proline and the enantioselective dehydrogenation of l-proline in DL-proline . The racemization of l-proline to dl-proline used an engineered proline racemase (ProR). l-proline up to 1000 g/L could be racemized to dl-proline with 1 g/L of wet Escherichia coli cells expressing ProR within 48 h .
- Results or Outcomes: Using a cell-recycling strategy, d-proline was obtained in 45.7% yield with an enantiomeric excess of 99.6% . N-boc-5-hydroxy-l-proline was also synthesized from l-glutamate semialdehyde, a dehydrogenated product of l-proline, in a 16.7% yield .
6. Properties, Metabolisms, and Applications of l-Proline Analogues
- Summary of Application: l-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also useful compounds for industrial use .
- Methods of Application: The study involved the use of l-proline analogues to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
- Results or Outcomes: The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells .
Safety And Hazards
properties
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352112 | |
Record name | N-acetyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-D-proline | |
CAS RN |
59785-68-1 | |
Record name | N-acetyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.